1-(3-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H13BrFNO4 |
|---|---|
Molecular Weight |
454.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrFNO4/c23-13-4-1-3-12(9-13)19-18-20(26)16-10-14(24)6-7-17(16)29-21(18)22(27)25(19)11-15-5-2-8-28-15/h1-10,19H,11H2 |
InChI Key |
WXXHUQLBQNERBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of the chromeno-pyrrole core. The synthetic route may include:
Formation of the Chromeno-Pyrrole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Addition of the Fluorine Atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Furan Ring: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to introduce the furan moiety.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially using continuous flow chemistry or other advanced techniques.
Chemical Reactions Analysis
1-(3-Bromophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Position 1
The 3-bromophenyl group at position 1 distinguishes the target compound from analogs such as 1-aryl derivatives (e.g., 1-phenyl or 1-(4-fluorophenyl)). For example:
- 7-Chloro-1-(4-fluorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione () features a 4-fluorophenyl group, which may reduce steric hindrance compared to the bulkier 3-bromophenyl group. This substitution could enhance solubility due to fluorine’s electronegativity .
Substituent Variations in Position 2
The furan-2-ylmethyl group at position 2 is unique compared to alkyl or aminoethyl substituents in analogs:
- 2-[2-(Dimethylamino)ethyl]-1-aryl derivatives () exhibit basic amino groups, which may improve water solubility but reduce blood-brain barrier penetration due to increased polarity .
- 2-(2-Morpholin-4-yl)ethyl-substituted analogs () combine ether and amine functionalities, offering balanced lipophilicity and hydrogen-bonding capacity .
Substituent Variations in Position 7
The fluorine atom at position 7 contrasts with chloro or unsubstituted analogs:
- Unsubstituted chromeno-pyrrole-diones (e.g., ) lack halogen-induced electronic effects, which could reduce stability under oxidative conditions .
Data Tables
Table 1: Substituent Comparison of Selected Chromeno-Pyrrole-Diones
Research Findings
- Synthetic Flexibility : The target compound’s furan-2-ylmethyl group can be introduced via alkylation reactions, similar to methods for 2-methyl derivatives (). However, furan-containing substituents may require optimized conditions to avoid ring-opening side reactions .
- Electronic Effects: Fluorine at position 7 likely enhances resonance stabilization of the chromeno-pyrrole-dione core, as observed in halogenated analogs () .
- Comparative Reactivity : Bromine at position 1 may slow nucleophilic aromatic substitution compared to chloro or fluoro analogs due to its larger atomic radius and weaker leaving-group ability .
Biological Activity
1-(3-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of 1,2-dihydrochromeno derivatives, which have garnered significant interest in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The structure of this compound features a chromeno-pyrrole core fused with a furan ring and a brominated phenyl group. The presence of fluorine and the furan moiety enhances its reactivity and biological activity.
| Structural Feature | Description |
|---|---|
| Core Structure | Chromeno-pyrrole |
| Substituents | Bromine (Br), Fluorine (F), Furan ring |
Anticancer Activity
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit promising anticancer properties. Specifically, studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Mechanistically, it may induce apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it effectively inhibits bacterial growth by disrupting cellular processes. The mode of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties. It appears to modulate inflammatory cytokines and reduce oxidative stress in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the effects of various derivatives of chromeno[2,3-c]pyrrole on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and lung cancer cells (IC50 values < 10 µM) .
- Antimicrobial Evaluation : In another study reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. It showed a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL for various strains .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals and reducing oxidative stress markers, it may exert protective effects on cells.
Q & A
Q. Basic
- NMR Spectroscopy :
- 1H/13C NMR : Identify substituent patterns (e.g., bromophenyl aromatic protons at δ 7.2–7.8 ppm; furan protons at δ 6.3–7.4 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromeno-pyrrole core .
- HPLC : Use C18 columns with methanol/water gradients (70:30 to 95:5) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 498.02) .
What initial biological screening approaches are recommended for assessing its therapeutic potential in anticancer research?
Q. Basic
- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values <10 µM suggest promising activity .
- Enzyme inhibition studies : Screen for kinase or protease inhibition (e.g., EGFR or PARP targets) via fluorescence-based assays .
- Anti-inflammatory profiling : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
How can reaction conditions be optimized to enhance yield and selectivity during synthesis?
Advanced
Key Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 78% yield |
| Temperature | 80°C | Reduces side products |
| Catalyst | PTSA (10 mol%) | Accelerates cyclization |
Q. Methodology :
- Use design of experiments (DoE) to model solvent-polarity and temperature interactions .
- Replace traditional heating with microwave-assisted synthesis for faster reaction kinetics (e.g., 30 minutes vs. 6 hours) .
What mechanistic insights exist regarding its biological activity, and how can molecular docking studies elucidate target interactions?
Q. Advanced
- Hypothesized Mechanisms :
- Intercalation into DNA via the planar chromeno-pyrrole core, disrupting replication .
- Inhibition of pro-inflammatory COX-2 enzyme through hydrogen bonding with the furan oxygen .
Q. Docking Protocol :
Prepare protein structures (e.g., COX-2 PDB: 5KIR) using AutoDock Vina.
Validate binding poses with MD simulations (e.g., 100 ns trajectories) .
Compare binding energies (< -8 kcal/mol suggests strong affinity) .
How does the substitution pattern influence biological activity and physicochemical properties?
Advanced
Structure-Activity Relationship (SAR) :
| Substituent | Bioactivity Trend | Physicochemical Impact |
|---|---|---|
| 3-Bromophenyl | ↑ Cytotoxicity (IC50 ↓ 30%) | ↑ Lipophilicity (logP +0.5) |
| Furan-2-ylmethyl | ↑ Solubility in DMSO | Enhances π-π stacking |
| 7-Fluoro | ↓ Metabolic degradation | Stabilizes electron-deficient core |
Q. Methodology :
- Synthesize analogs with halogens (Cl, I) or methoxy groups at the 3-position to compare activity .
How can researchers resolve discrepancies in reported biological activities across studies?
Q. Advanced
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to reference drugs (e.g., doxorubicin) .
- Control variables :
- Solvent consistency : Use DMSO at ≤0.1% concentration to avoid cytotoxicity artifacts .
- Batch-to-batch purity : Validate via HPLC before testing .
- Meta-analysis : Pool data from ≥3 independent studies to identify outliers .
What role does crystallographic analysis play in understanding its stability and electronic properties?
Q. Advanced
- X-ray diffraction : Reveals coplanar chromeno-pyrrole core with dihedral angles <10°, enhancing π-conjugation and stability .
- Electronic properties : DFT calculations show HOMO-LUMO gaps (~3.2 eV) correlate with redox activity in biological environments .
Q. Protocol :
- Grow single crystals via vapor diffusion (ethanol/water, 1:1).
- Refine structures using SHELX-97; validate with R-factor <0.05 .
What strategies are effective for synthesizing derivatives to explore structure-activity relationships?
Q. Advanced
- Functional group interconversion :
- Oxidation : Convert furan to diketone for enhanced hydrogen bonding .
- Reduction : Hydrogenate furan to tetrahydrofuran to improve metabolic stability .
- Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 1-position .
What advanced pharmacological profiling techniques evaluate its therapeutic potential and toxicity?
Q. Advanced
- ADMET profiling :
- Caco-2 permeability : Assess intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .
- hERG inhibition : Screen for cardiac toxicity (IC50 >10 µM required) .
- In vivo models :
- Xenograft mice : Administer 10 mg/kg daily; monitor tumor volume and body weight .
- Toxicokinetics : Measure plasma concentrations via LC-MS/MS to calculate AUC and half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
